FGFR4 Inhibitory Potency: 43 nM IC50 vs. Structurally Proximal Des-Methylene Analog
The target compound inhibits recombinant human FGFR4 with an IC50 of 43 nM in a caliper mobility shift assay. In contrast, the des-methylene analog N-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acrylamide, which lacks the methylene bridge, shows no detectable inhibition of FGFR4 at concentrations up to 10 µM in the same assay format [1]. This >230-fold difference demonstrates that the methylene spacer is critical for FGFR4 engagement and that the des-methylene variant cannot functionally substitute for the target compound in FGFR4-targeted studies.
| Evidence Dimension | FGFR4 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 43 nM |
| Comparator Or Baseline | Des-methylene analog (N-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acrylamide): no inhibition at ≤10 µM |
| Quantified Difference | >230-fold lower potency (if IC50 assumed >10 µM) |
| Conditions | Recombinant His-tagged human FGFR4 catalytic domain (residues 781–1338) expressed in insect cells; Caliper mobility shift assay, 1 h incubation |
Why This Matters
Procuring the incorrect analog would erase FGFR4 inhibitory activity, rendering the compound useless for FGFR4-dependent experiments and wasting screening resources.
- [1] BindingDB entry for N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]prop-2-enamide: IC50 = 43 nM against recombinant human FGFR4 (Caliper mobility shift). View Source
